4-Nitro-1H-imidazole, sodium salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
58031-81-5 |
|---|---|
Molecular Formula |
C3H4N3NaO2 |
Molecular Weight |
137.07 g/mol |
IUPAC Name |
sodium;5-nitro-1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/C3H4N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1,5H,2H2;/q-1;+1 |
InChI Key |
XZXHCWYUJOXWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=C[N-]1)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Transformative Chemistry of 4 Nitro 1h Imidazole Systems
Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Nucleus
The imidazole ring is generally susceptible to electrophilic attack, more so than its pyrazole (B372694) counterpart. uobabylon.edu.iq Electrophilic aromatic substitution on the imidazole nucleus proceeds through the formation of a stable arenium ion intermediate. uobabylon.edu.iq For the parent imidazole, substitution is favored at the 4 or 5-position due to the formation of a more stable resonance hybrid. uobabylon.edu.iq Attack at the 2-position is less favored as it involves a canonical form with a destabilized nitrogen at the 3-position. uobabylon.edu.iq However, if the 4 and 5-positions are blocked, substitution can occur at the 2-position. uobabylon.edu.iq
Standard electrophilic substitution reactions such as nitration and sulfonation can be performed on the imidazole ring. Nitration of imidazole with nitric acid in sulfuric acid typically yields 4-nitroimidazole (B12731) and 5-nitroimidazole. uobabylon.edu.iq Sulfonation with fuming sulfuric acid also results in substitution at the 4 and 5-positions. uobabylon.edu.iq Halogenation, such as bromination in chloroform (B151607) or iodination under alkaline conditions, can lead to poly-substituted products like 2,4,5-tribromoimidazole (B189480) and 2,4,5-triiodoimidazole, respectively. uobabylon.edu.iq
The presence of the nitro group at the 4-position of the imidazole ring significantly influences subsequent electrophilic substitution reactions. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards further electrophilic attack. mdpi.com This deactivating effect is due to both resonance and inductive effects, which decrease the electron density of the aromatic ring. mdpi.com
Nucleophilic Substitution Patterns and Associated Mechanisms
Nucleophilic substitution reactions are a prominent feature of the chemistry of 4-nitro-1H-imidazole and its derivatives. These reactions can occur at different sites within the molecule, leading to a diverse array of functionalized products.
The imino hydrogen of the imidazole ring in 4-nitro-1H-imidazole can be readily replaced by various groups through nucleophilic attack at the nitrogen atom. uobabylon.edu.iqnih.gov This substitution is a common strategy for the synthesis of N-substituted 4-nitroimidazole derivatives. For instance, alkylation with alkyl halides can yield N-alkylated products. uobabylon.edu.iq
The anions of 4(5)-nitroimidazole have been shown to undergo radical-nucleophilic substitution (SRN1) reactions with a variety of halogeno-nitroalkanes, such as p-nitrobenzyl chloride and 2-bromo-2-nitropropane, to form N(1)-(nitroalkyl) derivatives. rsc.org Furthermore, the anions of 4-nitroimidazole can participate in oxidative addition reactions with the anion of 2-nitropropane, in the presence of oxidants like potassium ferricyanide, to yield N(1)-(1-methyl-1-nitroethyl) derivatives. rsc.org
Cine-substitution is a type of nucleophilic aromatic substitution where the entering group takes a position adjacent to the one vacated by the leaving group. While not extensively documented specifically for 4-nitro-1H-imidazole itself in the provided context, related nitroimidazole systems demonstrate the principles of nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org
In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the leaving group restores the aromaticity of the ring. libretexts.org For these reactions to occur readily, the nitro group is most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge into the nitro group. libretexts.org
A highly green and catalyst-free approach for the nucleophilic substitution of the nitro group in nitroimidazoles with carbon nucleophiles (derived from 1,3-dicarbonyl compounds) in water has been developed. nih.govrsc.org This reaction proceeds via an addition-elimination mechanism, where the presence of two nitrogen atoms and the nitro group in the imidazole ring sufficiently polarize and activate the ring for nucleophilic attack. nih.gov The nitro group, upon protonation, becomes a highly labile leaving group. nih.gov
Redox Chemistry of the Nitro Group: Reduction and Oxidation Transformations
The redox chemistry of the nitro group is central to the biological activity and chemical transformations of 4-nitro-1H-imidazole. uchile.clnih.gov The nitro group can undergo both reduction and oxidation, leading to a variety of functional groups and reactive intermediates.
In biological systems, the nitro group undergoes enzymatic reduction, which can proceed via one- or two-electron mechanisms. mdpi.com The one-electron reduction of the nitro group produces an unstable nitro radical anion. mdpi.comuchile.cl Under aerobic conditions, this radical anion can be reoxidized back to the nitro group, a process known as the "futile cycle". mdpi.com
The reduction potential of nitroimidazoles is a key determinant of their biological activity. nih.gov 4-Nitroimidazoles are generally weaker oxidants compared to their 2- and 5-nitro counterparts. rsc.org The one-electron reduction potential (E¹₇) of 4-nitroimidazole at pH 7 has been estimated to be ≤–527 mV. rsc.org The rate of reduction of nitroimidazole compounds often correlates with their one-electron reduction potentials. nih.gov
Oxidation of 4-nitroimidazole can be initiated by hydroxyl radicals (OH). mdpi.com The rate constant for the reaction of 4-nitroimidazole with OH radicals has been determined to be 2.9 × 10⁹ M⁻¹s⁻¹. mdpi.com Computational studies suggest that OH radical addition occurs with the lowest energy barrier at the C2 and C5 positions of the 4-nitroimidazole ring. mdpi.com
The selective reduction of the nitro group in nitroaromatic compounds to an amino group is a synthetically important transformation. Various reagents and conditions can be employed to achieve this conversion.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Raney nickel is another effective catalyst for this transformation and is often used when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com
Chemical reducing agents can also be used for the selective reduction of nitro groups. For instance, sodium sulfide (B99878) (Na₂S) can be used to selectively reduce one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com Sodium polysulfide has been used for the selective reduction of the 4-nitro group in 4,6-dinitrobenzimidazole to yield 4-amino-6-nitrobenzimidazole. stackexchange.com Other mild reducing agents include iron (Fe) or zinc (Zn) in acidic conditions (e.g., acetic acid) and tin(II) chloride (SnCl₂). commonorganicchemistry.com
A nickel-catalyzed hydrosilylative reduction system using Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be effective for the chemoselective reduction of nitro compounds to primary amines under mild conditions, tolerating other sensitive functional groups. rsc.org
Intramolecular Rearrangements and Isomerizations
Intramolecular rearrangements and isomerizations in nitroimidazole systems can lead to the formation of different structural isomers. For example, N-alkylimidazoles can isomerize to 2-alkylimidazoles when passed through a red-hot tube. uobabylon.edu.iq
A notable rearrangement is the migration of the nitro group. In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was observed. clockss.org This type of nitro-group migration has also been reported in other heterocyclic systems, such as the reaction of amines with 4-bromo-5-nitroimidazole. clockss.org
Nitro-Nitrite Rearrangements
A key transformation in the dissociation of nitroimidazole compounds involves the nitro-nitrite rearrangement. This process is a principal dissociation channel, alongside the direct cleavage of the C-NO2 bond. The rearrangement proceeds through a three-center transition state, leading to the elimination of nitric oxide (NO). researchgate.net For 4-nitroimidazole (4-NI), however, studies under low-energy collision-induced dissociation (CID) conditions have shown that the loss of the nitro group (NO2) is the dominant pathway over NO elimination, indicating a preference for direct C-N bond cleavage in this specific isomer. researchgate.net
The stability and reactivity of nitroimidazoles are intrinsically linked to their tautomeric forms. In the solid state, the 4-nitroimidazole tautomer is favored, while in the gas phase, 5-nitroimidazole is more stable, though both can be present. researchgate.net The protonation or deprotonation of the imidazole ring at the N-1 position, as in the case of 4-nitro-1H-imidazole, sodium salt, leads to the formation of a common anion with 5-nitroimidazole. researchgate.net This anion's subsequent reactions are influenced by the electronic distribution and the stability of the intermediate species.
Sigmatropic Shifts in Dinitroimidazole Systems
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org These intramolecular processes are classified by an order term [i,j], which denotes the number of atoms over which each end of the sigma bond moves. wikipedia.org While the direct study of sigmatropic shifts in the 4-nitro-1H-imidazole sodium salt system is not extensively documented in the provided context, the principles can be understood from related dinitroimidazole systems.
In 1,4-dinitro-1H-imidazole systems, various nucleophilic substitution reactions have been observed. arkat-usa.org These reactions, such as the cine-substitution where an entering group occupies the 5-position, involve significant electronic reorganization within the imidazole ring that is analogous to the principles of sigmatropic shifts. arkat-usa.org For instance, the reaction of 1,4-dinitroimidazole with alkoxides leads to the formation of 5-alkoxy-4-nitro-1H-imidazoles. arkat-usa.org Such transformations highlight the mobility of substituents and the rearrangement of the π-system, which are characteristic features of sigmatropic reactions. wikipedia.orglibretexts.orglibretexts.org
The Woodward-Hoffmann rules govern the stereochemical outcome of sigmatropic shifts, predicting whether a migration occurs on the same face (suprafacial) or on opposite faces (antarafacial) of the π-system. youtube.com For example, a nih.govrsc.org hydrogen shift is thermally allowed and proceeds suprafacially. libretexts.orgyoutube.com While specific examples for dinitroimidazole systems are not detailed, these fundamental principles would dictate the feasibility and stereochemistry of any potential sigmatropic rearrangements within the imidazole ring.
Kinetic Investigations of Reaction Pathways
Kinetic studies are essential for understanding the mechanisms of chemical reactions, providing insights into reaction rates, the influence of various parameters, and the identification of rate-limiting steps.
Impact of Temperature and Solvent Polarity on Reaction Kinetics
Temperature and solvent polarity are critical factors that can significantly influence the rate and outcome of reactions involving 4-nitro-1H-imidazole.
Impact of Temperature: Increasing the reaction temperature generally leads to an increase in the reaction rate. In the alkylation of 4-nitroimidazole, heating the reaction mixture to 60°C has been shown to markedly improve the yields of the N-alkylated products. derpharmachemica.comresearchgate.net For instance, the alkylation of 4(5)-nitroimidazoles in acidic media shows a strong temperature dependence on the product distribution. At lower temperatures (e.g., 75°C), the 5-nitro isomer is predominantly formed, while at higher temperatures (e.g., 140°C), the thermodynamically more stable 4-nitro isomer is the major product. rsc.org This is attributed to the quaternization of the initially formed 1-alkyl-5-nitro-1H-imidazole followed by a dealkylation-realkylation sequence that favors the 4-nitro isomer at elevated temperatures. rsc.org
| Reactant | Alkylating Agent | Temperature (°C) | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Nitroimidazole | Various | Room Temp | Acetonitrile (B52724) | K2CO3 | Low | derpharmachemica.com |
| 4-Nitroimidazole | Various | 60 | Acetonitrile | K2CO3 | 66-85 | derpharmachemica.comresearchgate.net |
| 4(5)-Nitroimidazole | Benzyl chloride | 75 | Acidic Media | - | Predominantly 5-nitro isomer | rsc.org |
| 4(5)-Nitroimidazole | Benzyl chloride | 140 | Acidic Media | - | Predominantly 4-nitro isomer | rsc.org |
Impact of Solvent Polarity: The choice of solvent plays a crucial role in the kinetics of reactions involving 4-nitro-1H-imidazole, primarily due to its influence on the solubility of reactants and the stabilization of charged intermediates or transition states. researchgate.net The solubility of 4-nitroimidazole increases with the polarity of the solvent, with the order being: toluene (B28343) < benzene (B151609) < 1,4-dioxane (B91453) < ethyl acetate (B1210297) ~ acetonitrile < acetone (B3395972) < γ-butyrolactone (GBL) < ethanol (B145695) < methanol (B129727) ~ n-butanol < dimethylformamide (DMF) < N-methyl-2-pyrrolidone (NMP). researchgate.net
In alkylation reactions, using a polar aprotic solvent like acetonitrile often results in better yields compared to other solvents like DMSO or DMF, especially when paired with a suitable base like potassium carbonate. researchgate.net The polarity of the solvent can dramatically affect the excited-state dynamics of related nitro-aromatic compounds. For instance, the excited-state lifetime of trans-4-nitrostilbene decreases by three orders of magnitude when moving from high-polarity to nonpolar solvents, which is attributed to the solvent's ability to modulate the relative energies of different electronic states. rsc.org A similar influence of solvent polarity on the reaction pathways and kinetics of 4-nitro-1H-imidazole is to be expected.
| Solvent | Mole Fraction (x) | Reference |
|---|---|---|
| Toluene | ~0.0003 | researchgate.net |
| Benzene | ~0.0004 | researchgate.net |
| Acetonitrile | ~0.0007 | researchgate.net |
| Ethyl Acetate | ~0.0007 | researchgate.net |
| Acetone | ~0.0019 | researchgate.net |
| Methanol | ~0.0068 | researchgate.net |
| Ethanol | ~0.0048 | researchgate.net |
| DMF | ~0.029 | researchgate.net |
| NMP | ~0.059 | researchgate.net |
Comprehensive Spectroscopic Characterization and Structural Analysis of 4 Nitro 1h Imidazole, Sodium Salt
Vibrational Spectroscopy: Infrared and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 4-nitro-1H-imidazole, sodium salt. The vibrational modes of the molecule are sensitive to the bond strengths, molecular geometry, and electronic environment, with the deprotonation at the N1 position and the presence of the nitro group leading to a characteristic spectral signature.
The vibrational spectrum of the 4-nitro-1H-imidazolate anion is complex, with contributions from the imidazole (B134444) ring and the nitro group. The assignment of these modes is typically achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). rsc.org
Upon deprotonation to form the sodium salt, significant changes are expected in the vibrational frequencies compared to the neutral 4-nitroimidazole (B12731) molecule. The N-H stretching vibration, typically observed in the high-frequency region of the IR spectrum for the neutral compound, is absent in the sodium salt. The vibrational modes of the imidazole ring are also affected by the delocalization of the negative charge.
Key vibrational modes for the 4-nitro-1H-imidazolate anion include:
Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO2 group are prominent features in the IR spectrum. These are typically found in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The exact frequencies are sensitive to the electronic effects of the imidazole ring.
Imidazole Ring Vibrations: The stretching and bending vibrations of the C=C, C-N, and C-H bonds of the imidazole ring give rise to a series of characteristic bands. Ring stretching modes are generally observed in the 1300-1600 cm⁻¹ region.
In-plane and Out-of-plane Bending: Vibrations involving the bending of C-H and N-H bonds, as well as ring deformation modes, occur at lower frequencies.
A theoretical study on 4-nitroimidazole has provided a detailed assignment of its fundamental vibrational modes, which serves as a valuable reference for interpreting the spectrum of its sodium salt. rsc.org The table below summarizes the key expected vibrational modes for the 4-nitro-1H-imidazolate anion based on data for related compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| NO₂ Asymmetric Stretch | 1500 - 1560 | IR, Raman |
| Imidazole Ring Stretch | 1400 - 1500 | IR, Raman |
| NO₂ Symmetric Stretch | 1335 - 1385 | IR, Raman |
| C-H In-plane Bend | 1100 - 1200 | IR, Raman |
| Ring Breathing | 900 - 1000 | Raman |
| NO₂ Wagging | 700 - 800 | IR |
This table is generated based on typical frequency ranges for the specified functional groups and vibrational modes.
Vibrational spectroscopy can provide insights into the conformation of the 4-nitro-1H-imidazolate anion. The planarity of the imidazole ring and the orientation of the nitro group relative to the ring can influence the vibrational frequencies and intensities. Theoretical calculations suggest that the 4-nitroimidazole molecule is planar, and this planarity is expected to be maintained in its anionic form.
The formation of the sodium salt and the resulting delocalization of the negative charge across the imidazole ring can lead to changes in the bond orders and force constants of the ring vibrations. These changes, observable as shifts in the IR and Raman spectra, can be used to infer details about the electronic structure and conformation of the anion in the solid state or in solution. For instance, the position of the nitro group stretching frequencies can indicate the degree of electronic communication between the nitro group and the imidazole ring.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound. By probing the magnetic environments of the ¹H, ¹³C, and ¹⁵N nuclei, NMR provides definitive proof of the molecular structure and offers detailed information about the electronic environment within the molecule.
The ¹H NMR spectrum of the 4-nitro-1H-imidazolate anion is relatively simple, reflecting the number of non-exchangeable protons on the imidazole ring. Compared to the neutral 4-nitroimidazole, which shows signals for the N-H proton and the two C-H protons, the spectrum of the sodium salt will lack the N-H signal. The chemical shifts of the remaining C-H protons at positions 2 and 5 are influenced by the electron-withdrawing nitro group and the delocalized negative charge. In the neutral compound, these protons resonate at approximately 8.30 ppm and 7.85 ppm in DMSO-d₆. researchgate.net Upon deprotonation, a general upfield shift (to lower ppm values) of the ring protons is expected due to the increased electron density on the ring.
The ¹³C NMR spectrum provides information about the carbon skeleton. For 4-nitroimidazole, signals for the three carbon atoms of the imidazole ring have been reported at 119.4, 136.4, and 144.7 ppm. usda.gov The carbon atom bearing the nitro group (C4) is typically shifted downfield. The formation of the sodium salt and the delocalization of the negative charge will cause shifts in the ¹³C resonances, providing further confirmation of the structure.
| Nucleus | Neutral 4-Nitroimidazole (ppm) usda.gov | Expected Shift in Sodium Salt | Rationale for Shift |
| ¹³C-2 | 136.4 | Upfield | Increased electron density from delocalized charge. |
| ¹³C-4 | 144.7 | Upfield | Increased electron density, though still deshielded by NO₂. |
| ¹³C-5 | 119.4 | Upfield | Increased electron density from delocalized charge. |
This interactive table allows for a comparison of known chemical shifts of the neutral compound with the expected shifts upon salt formation.
¹⁵N NMR spectroscopy is particularly informative for understanding the electronic environment of the nitrogen atoms in the 4-nitro-1H-imidazolate anion. There are three distinct nitrogen environments: the two nitrogen atoms of the imidazole ring (N1 and N3) and the nitrogen atom of the nitro group.
In neutral 4-nitroimidazole, the ¹⁵N chemical shifts have been experimentally determined to be 181.5 ppm (N1-H), 237.4 ppm (N3), and 363.0 ppm for the nitro group nitrogen. usda.gov Upon deprotonation to form the sodium salt, the N1 atom becomes negatively charged, leading to a significant upfield shift in its ¹⁵N resonance. Conversely, the N3 atom, which participates in the delocalization of the negative charge, is also expected to show a shift in its resonance. A study on the methylation of 4-nitroimidazole, which involves deprotonation, showed that the N1 chemical shift was less affected than anticipated, while the N3 resonance experienced significant shielding. usda.gov The ¹⁵N chemical shift of the nitro group is also sensitive to the electronic changes in the ring. The study of these shifts provides a detailed picture of the charge distribution within the heterocyclic system.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular mass and investigating the fragmentation pathways of this compound. Electrospray ionization (ESI) in the negative ion mode is particularly well-suited for analyzing the 4-nitro-1H-imidazolate anion.
In a negative-ion ESI-MS experiment, the primary ion observed would be the deprotonated molecule, [M-H]⁻, which corresponds to the 4-nitro-1H-imidazolate anion. The exact mass of this ion would be approximately 112.015 m/z, confirming the elemental composition of C₃H₂N₃O₂⁻. The presence of the sodium salt would be indicated by the detection of adduct ions in some cases. The molecular weight of the intact sodium salt is 135.05 g/mol . lookchem.com
Collision-induced dissociation (CID) of the [M-H]⁻ ion provides valuable structural information through the analysis of its fragmentation pattern. Studies on related nitroimidazole compounds have shown characteristic fragmentation pathways. rsc.orgnih.gov Common fragmentation patterns for the 4-nitro-1H-imidazolate anion are expected to include:
Loss of NO₂: A prominent fragmentation pathway is often the loss of the nitro group as a neutral radical (NO₂•), leading to a fragment ion at m/z 66.
Loss of NO: The loss of nitric oxide (NO•) is another common fragmentation, resulting in a fragment ion at m/z 82. This is a characteristic fragmentation for many nitroaromatic compounds. nih.gov
Ring Cleavage: Further fragmentation can lead to the cleavage of the imidazole ring, producing smaller fragment ions.
The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and provides corroborative evidence for the structure elucidated by other spectroscopic methods.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
The electronic absorption properties of 4-nitro-1H-imidazole and its sodium salt are critical for understanding its photochemical behavior. The neutral 4-nitroimidazole (4-NI) molecule exhibits a strong absorption peak in the near-UV region, at approximately 300 nm, which tails off and approaches zero absorbance as the wavelength nears 400 nm. mdpi.com This absorption is primarily attributed to the π → π* transitions within the nitro-aromatic system.
Upon deprotonation to form the sodium salt, a significant change in the electronic absorption spectrum is anticipated. This is analogous to the behavior observed in similar compounds like 4-nitrophenol (B140041). When 4-nitrophenol is converted to its sodium salt, sodium 4-nitrophenolate (B89219), a distinct bathochromic (red) shift in the maximum absorption wavelength (λmax) is observed, moving from around 316-317 nm to approximately 400 nm. researchgate.netresearchgate.net This shift is due to the increased electron-donating ability of the phenolate (B1203915) oxygen, which extends the conjugation of the π-system and lowers the energy gap for the electronic transition.
Table 1: Comparison of UV-Vis Absorption Maxima for 4-Nitroimidazole and an Analogous Compound
| Compound | Form | λmax (nm) |
| 4-Nitroimidazole | Neutral | ~300 mdpi.com |
| 4-Nitrophenol | Neutral | 316-317 researchgate.netresearchgate.net |
| Sodium 4-Nitrophenolate | Salt | ~400 researchgate.net |
Note: The λmax for this compound is expected to be red-shifted from ~300 nm.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure
While a specific crystal structure for this compound is not publicly available, a detailed analysis can be inferred from the well-documented crystal structures of highly analogous compounds, such as sodium 4-nitrophenolate dihydrate. researchgate.net The study of these related structures provides significant insights into the expected crystal system, space group, molecular geometry, and intermolecular interactions of the target compound.
The crystal structure of sodium 4-nitrophenolate dihydrate has been determined to be monoclinic with the space group C2. researchgate.net It is plausible that this compound, particularly if crystallized as a hydrate, would adopt a similar crystal system and space group. The presence of a sodium cation and water molecules plays a crucial role in directing the crystal packing. For instance, in the synthesis of other heterocyclic hydrates, the presence of a sodium salt like sodium perchlorate (B79767) has been shown to be essential for the crystallization of the hydrated form. nih.gov
Table 2: Crystallographic Data for the Analogous Compound, Sodium 4-Nitrophenolate Dihydrate
| Parameter | Value |
| Crystal System | Monoclinic researchgate.net |
| Space Group | C2 researchgate.net |
Note: This data is for an analogous compound and serves as a predictive model for this compound.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of the 4-nitroimidazolate anion is expected to be largely planar, with the nitro group possibly showing some torsion with respect to the imidazole ring. In related structures, such as 1-methyl-4-nitro-1H-imidazole, the imidazole ring and the nitro group are nearly coplanar. The bond lengths within the imidazole ring will reflect its aromatic character. The C-N bonds of the nitro group are expected to be relatively short, indicative of the strong electron-withdrawing nature of this group. The formation of the sodium salt, involving the deprotonation of the N-H group of the imidazole ring, will result in a change in the bond lengths and angles around the nitrogen atoms of the ring compared to the neutral molecule.
The crystal packing of this compound is expected to be dominated by a network of electrostatic interactions and hydrogen bonds. The sodium cations are likely to be coordinated by the oxygen atoms of the nitro groups and, if present, water molecules. In the structure of sodium 4-nitrophenolate dihydrate, the sodium ions form coordination polyhedra with the oxygen atoms of the phenolate and water molecules, creating inorganic chains. researchgate.net
These inorganic motifs are then linked by the organic 4-nitrophenolate anions, often arranged in a herringbone pattern. researchgate.net A similar arrangement can be predicted for this compound. The imidazolate anions would bridge the sodium-centered coordination networks. Furthermore, if water molecules are present in the crystal lattice, they will act as hydrogen bond donors and acceptors, linking the anionic and cationic components and further stabilizing the crystal structure. The nitro groups will also be involved in various intermolecular interactions, including C-H···O contacts with the imidazole rings of neighboring molecules.
Theoretical and Computational Chemistry Applied to 4 Nitro 1h Imidazole, Sodium Salt
Quantum Mechanical Studies of Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the 4-nitro-1H-imidazolate anion. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and preferred three-dimensional arrangement. For the anionic component of 4-Nitro-1H-imidazole, sodium salt, these studies typically model the isolated 4-nitro-1H-imidazolate anion, as the sodium ion is often considered to be a non-covalently bonded counter-ion, particularly in solution.
Optimization of Molecular Conformations
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For the 4-nitro-1H-imidazolate anion, studies utilizing Density Functional Theory (DFT), often with the B3LYP functional and basis sets like 6-311++G(d,p), are employed to calculate these optimized structures.
Theoretical calculations reveal that the imidazole (B134444) ring of 4-nitroimidazole (B12731) is a planar pentagon. The optimized structure shows specific bond lengths and angles that define its conformation. The planarity of the ring is a key feature, influencing its electronic properties and interactions with other molecules. The nitro group's orientation relative to the imidazole ring is also a critical parameter determined through these optimizations.
Below is a table of selected optimized geometrical parameters for the parent molecule, 4-nitroaniline, calculated using the DFT/B3LYP method, which provides a relevant comparison for the structural features of nitro-substituted aromatic rings.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C1-C2 | 1.396 |
| C1-N7 | 1.455 | |
| N7-O8 | 1.233 | |
| C4-N10 | 1.383 | |
| N10-H11 | 1.011 | |
| C1-C6 | 1.401 | |
| Bond Angle | C2-C1-C6 | 121.2 |
| C2-C1-N7 | 119.1 | |
| O8-N7-O9 | 123.6 | |
| C4-N10-H11 | 124.9 |
Table 1: Representative calculated geometric parameters for 4-nitroaniline, illustrating typical bond lengths and angles in a nitro-substituted aromatic amine, performed at the B3LYP/6-311++G(d,p) level. researchgate.net This data serves as a model for understanding the geometry of the related 4-nitroimidazole structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a critical tool for describing the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule requires less energy to be excited, indicating higher polarizability, lower kinetic stability, and greater chemical reactivity. nih.govresearchgate.net For the 4-nitro-1H-imidazolate anion, the presence of the electron-withdrawing nitro group significantly influences the energies of these orbitals. DFT calculations are used to determine the energies of the HOMO, LUMO, and the resulting energy gap. These calculations show that the electron density in the HOMO is typically localized over the imidazole ring, while the LUMO's density is concentrated around the nitro group, facilitating electron acceptance at that site.
| Compound/System | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| 4-nitroaniline | -6.52 | -2.28 | 4.24 |
| Generic Imidazole Derivative | -6.297 | -1.810 | 4.487 |
| Modified Metronidazole (B1676534) Derivative | -6.612 | -4.253 | 2.359 |
Table 2: Calculated Frontier Molecular Orbital energies for representative nitroaromatic and imidazole-based compounds using DFT methods. researchgate.netresearchgate.netirjweb.com These values illustrate the typical energy ranges and gaps for this class of molecules.
Density Functional Theory (DFT) Calculations for Property Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for studying molecules like 4-nitro-1H-imidazolate. nih.govgrafiati.com Beyond geometry and FMO analysis, DFT calculations are used to predict a wide range of molecular properties.
These calculations can determine the distribution of electric charge within the molecule, yielding properties like the molecular dipole moment and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for intermolecular interactions. For 4-nitro-1H-imidazolate, MEP maps typically show negative potential around the oxygen atoms of the nitro group and the deprotonated nitrogen of the imidazole ring, indicating these as likely sites for interaction with the sodium cation or other electrophiles. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy of formation, entropy, and heat capacity. researchgate.net
Exploration of Reaction Mechanisms via Potential Energy Surface Calculations
Understanding how a molecule reacts requires mapping the energy changes that occur as reactants transform into products. This is achieved by calculating the potential energy surface (PES) for a given reaction. A PES is a multidimensional surface that relates the energy of a molecular system to its geometry. nih.gov Key features on the PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the transition states (the highest energy point along the lowest energy path between two minima).
For compounds like 4-nitroimidazole, computational studies have explored decomposition mechanisms by calculating the PES. For instance, the decomposition can proceed via a nitro-nitrite isomerization (C-NO2 → C-ONO) followed by the elimination of a nitric oxide (NO) radical. Quantum chemical calculations, such as those using the Complete Active Space Self-Consistent Field (CASSCF) method, can trace the reaction path, identify the transition state for this isomerization, and calculate the energy barrier required for the reaction to occur. These studies have also identified the crucial role of conical intersections, which are points of degeneracy between electronic states, in providing very fast, radiationless relaxation pathways that are essential for understanding the molecule's photochemistry and decomposition dynamics.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for interpreting and predicting experimental spectra. By calculating spectroscopic parameters from first principles, researchers can assign spectral features to specific molecular motions or electronic transitions.
For 4-nitro-1H-imidazole, DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). researchgate.net The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions to find the harmonic vibrational frequencies. These calculated frequencies often have a systematic error compared to experimental results, which can be corrected using empirical scaling factors. The resulting scaled theoretical wavenumbers typically show excellent agreement with experimental spectra, allowing for a confident assignment of each vibrational band to a specific stretching, bending, or torsional motion within the molecule. nih.gov This correlation between theoretical and experimental data validates the accuracy of the computational model.
| Assignment | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) | Calculated DFT (Scaled) (cm-1) |
|---|---|---|---|
| N-H Stretch | 3376 | - | 3375 |
| C-H Stretch | 3126 | - | 3125 |
| C=C Stretch | 1593 | - | 1592 |
| C-N Stretch | 1486 | - | 1485 |
| NO2 Asymmetric Stretch | 1548 | 1541 | 1564 |
| NO2 Symmetric Stretch | - | 1340 | 1345 |
Table 3: A comparison of selected experimental and calculated vibrational frequencies for imidazole and nitro-substituted compounds. esisresearch.orgsci.am The strong correlation allows for confident assignment of spectral bands.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations typically focus on static, single molecules in a vacuum, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, especially in a condensed phase like a solution. nih.gov MD simulations model the motion of every atom in a system by numerically solving Newton's equations of motion.
To study this compound, a simulation would typically be set up by placing one or more 4-nitro-1H-imidazolate anions and an equivalent number of sodium cations into a simulation box filled with explicit water molecules. The interactions between all atoms are described by a force field (e.g., CHARMM, AMBER). The system is first minimized to remove bad contacts, then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble). Finally, a long "production" simulation (often hundreds of nanoseconds) is run, from which dynamic properties are extracted. researchgate.netajchem-a.com
Analysis of the MD trajectory can reveal the structure of the hydration shells around the anion and cation, the mobility (diffusion coefficients) of the ions and water molecules, and the stability of ion pairs. It can also show how the molecule's conformation fluctuates in a solution environment. For example, a recent 200 ns MD simulation on a complex 4-nitroimidazole derivative demonstrated stable interactions and conformational fluctuations when bound to a protein receptor. researchgate.net Such simulations are crucial for understanding the compound's behavior in a biological or chemical medium.
Coordination Chemistry of 4 Nitro 1h Imidazole Derivatives
Ligand Binding Modes of Nitroimidazoles to Metal Centers
Nitroimidazoles, such as 4-nitro-1H-imidazole, present several potential sites for coordination with metal ions. The specific manner in which the ligand binds is determined by several factors, including the properties of the metal ion, the steric and electronic characteristics of other ligands present, and the conditions of the reaction.
The primary coordination sites are the nitrogen atoms of the imidazole (B134444) ring. A prevalent binding mode is monodentate coordination, where the ligand attaches to the metal center through a single atom. For 4-nitro-1H-imidazole, this typically involves either the N1 or N3 atom of the imidazole ring. The selection between these two nitrogen atoms can be affected by the steric hindrance from the nitro group and any other substituents on the ring.
Bidentate coordination, which involves two donor atoms from the same ligand molecule, is also observed. This can happen through the N1 and N3 atoms, creating a bridging ligand that connects two metal centers. Another, less common, possibility for bidentate chelation involves one of the ring's nitrogen atoms and an oxygen atom from the nitro group.
Furthermore, the deprotonated form of 4-nitro-1H-imidazole, the 4-nitroimidazolate anion, readily forms complexes. In its anionic state, it can function as a bridging ligand, linking two or more metal centers via its nitrogen atoms. This can lead to the formation of polynuclear complexes and coordination polymers. The sodium salt of 4-nitro-1H-imidazole is noted for its good solubility and stability, which makes it easy to handle in research and pharmaceutical synthesis. ontosight.ai
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 4-nitro-1H-imidazole derivatives is generally carried out by reacting the ligand with a suitable metal salt in an appropriate solvent. niscpr.res.inniscpr.res.in The choice of solvent, which can include water, ethanol (B145695), methanol (B129727), or acetonitrile (B52724), is critical as it can affect the solubility of the reactants and the crystallization of the final product.
The resulting metal complexes are often characterized using a variety of analytical techniques to ascertain their structure and properties. niscpr.res.inniscpr.res.inresearchgate.net Single-crystal X-ray diffraction is a particularly powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline state, offering definitive information on bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net
For example, reacting 4-nitro-1H-imidazole with copper(II) salts can produce complexes with different coordination numbers and geometries. researchgate.net Spectroscopic methods like infrared (IR) and UV-Vis spectroscopy are also utilized to investigate the coordination environment. In IR spectroscopy, shifts in the vibrational frequencies of the imidazole ring and the nitro group upon coordination can confirm their involvement in binding to the metal ion.
Influence of Complexation on Electronic Properties of the Imidazole Moiety
The coordination of a metal ion to a 4-nitro-1H-imidazole ligand can significantly modify the electronic properties of the imidazole moiety. nih.govnih.gov The metal center functions as a Lewis acid, drawing electron density from the ligand. This effect is propagated through the sigma and pi bonds of the imidazole ring.
This electron-withdrawing effect can be monitored using various spectroscopic and electrochemical techniques. UV-Vis spectroscopy can show shifts in the electronic absorption bands of the ligand after complexation. nih.gov These shifts indicate changes in the energy levels of the molecular orbitals of the imidazole ring. nih.gov
Applications of 4 Nitro 1h Imidazole, Sodium Salt As a Precursor and Research Probe
Role in the Total Synthesis of Complex Organic Molecules
4-Nitro-1H-imidazole and its sodium salt are significant intermediates in the synthesis of several pharmaceutically important complex organic molecules. The presence of the nitro group activates the imidazole (B134444) ring, facilitating various chemical transformations necessary for building intricate molecular architectures.
A notable application is in the synthesis of nitroimidazole-based drugs. For instance, the sodium salt of a nitroimidazole is a key reactant in the synthesis of Nimorazole , an antimicrobial and a radiosensitizer used in cancer therapy. The synthesis involves the coupling of the sodium salt of nitroimidazole with β-chloroethyl morpholine (B109124) in a refluxing dry toluene (B28343) medium. nih.govresearchgate.net Similarly, 4-nitroimidazole (B12731) is a known intermediate in the production of Ronidazole , an antiprotozoal drug. chemicalbook.com
The utility of this scaffold extends to modern, complex drug molecules. A derivative, 2-bromo-4-nitro-1H-imidazole, is a key building block for the anti-tuberculosis drug Pretomanid . The synthesis showcases the role of the 4-nitroimidazole core in a multi-step sequence that includes condensation and cyclization reactions to form the final complex structure. nih.gov Another example is Azathioprine , an immunosuppressive drug, where a functionalized nitroimidazole derivative serves as a precursor. The synthesis involves the condensation of 4-chloro-1-methyl-5-nitro-1H-imidazole with 6-mercaptopurine. nih.gov These examples underscore the strategic importance of the 4-nitroimidazole unit in accessing complex and therapeutically relevant molecules.
Table 1: Examples of Complex Organic Molecules Synthesized from 4-Nitroimidazole Derivatives
| Target Molecule | Precursor Derived from 4-Nitroimidazole | Synthetic Utility |
| Nimorazole | Sodium salt of nitroimidazole | Used in a coupling reaction with β-chloroethyl morpholine. nih.govresearchgate.net |
| Ronidazole | 4-Nitroimidazole | Serves as an intermediate in the synthesis pathway. chemicalbook.com |
| Pretomanid | 2-Bromo-4-nitro-1H-imidazole | A key building block for this anti-tuberculosis agent. nih.gov |
| Azathioprine | 4-Chloro-1-methyl-5-nitro-1H-imidazole | Precursor for the immunosuppressive drug. nih.gov |
Building Block for Novel Heterocyclic Compounds
The reactivity of 4-nitro-1H-imidazole, particularly its sodium salt, makes it an excellent building block for the synthesis of a diverse array of novel heterocyclic compounds. The deprotonated nitrogen of the sodium salt acts as a potent nucleophile, readily undergoing N-alkylation reactions with various electrophiles.
Research has demonstrated the regioselective N-alkylation of 4-nitro-1H-imidazole to produce a range of 1-alkyl-4-nitro-1H-imidazoles. derpharmachemica.comresearchgate.net These reactions are typically carried out using different alkylating agents under various conditions (base, solvent, temperature) to achieve high yields of the N-1 substituted product. derpharmachemica.comresearchgate.net For example, alkylation using potassium carbonate as a base in acetonitrile (B52724) at elevated temperatures has been shown to be an effective method. derpharmachemica.com
This N-alkylation strategy has been employed to create novel hybrid molecules with potential biological activities. For instance, 4-nitroimidazole has been used as a starting point to synthesize new nitroimidazole-pyrazole hybrids . nih.gov Furthermore, derivatives of 4-nitroimidazole serve as substrates for creating more complex heterocyclic systems, such as thiosemicarbazide and thiazolidinone derivatives, which are classes of compounds known for their broad biological activities. nih.govnih.govresearchgate.net The synthesis of these compounds often involves the reaction of a functionalized nitroimidazole with reagents like isothiocyanates or other building blocks to construct the new heterocyclic rings. nih.gov
Table 2: Synthesis of Novel Heterocyclic Compounds from 4-Nitro-1H-imidazole
| Reagent/Reaction Type | Resulting Heterocyclic Compound | Key Findings |
| Alkyl Halides (N-alkylation) | 1-Alkyl-4-nitro-1H-imidazoles | Regioselective alkylation at the N-1 position is favored. Reaction conditions can be optimized for high yields. derpharmachemica.comresearchgate.net |
| Pyrazole (B372694) Synthesis | Nitroimidazole-pyrazole hybrids | Demonstrates use as a building block for linked heterocyclic systems. nih.gov |
| Thiosemicarbazide Synthesis | Thiosemicarbazide derivatives | The nitroimidazole core can be functionalized to produce these biologically relevant scaffolds. nih.gov |
| Thiazolidinone Synthesis | Thiazolidinone derivatives | Serves as a precursor for multi-component reactions to build complex heterocycles. nih.govresearchgate.net |
Utilization in the Development of Chemical Probes and Reagents (e.g., Nitric Oxide Donors as chemical tools)
The nitro group of 4-nitroimidazole is central to its application in the development of chemical probes, particularly for detecting cellular hypoxia (low oxygen levels). Nitroaromatic compounds like nitroimidazoles are prodrugs that undergo bioreduction in hypoxic environments. nih.govnih.gov
This property is exploited in probes like Pimonidazole (B1677889) , a 2-nitroimidazole (B3424786) derivative that serves as a widely used marker for hypoxia in tissues. ontosight.aimedchemexpress.comresearchgate.net Under hypoxic conditions, cellular nitroreductase enzymes reduce the nitro group. researchgate.net This reduction process generates reactive intermediates that covalently bind to cellular macromolecules, such as proteins containing thiol groups. ontosight.ainih.gov These adducts can then be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions in tumors and other tissues. ontosight.aimedchemexpress.com While pimonidazole is a 2-nitroimidazole, the same principle of hypoxia-selective reduction applies to the broader class of nitroimidazoles, including 4-nitroimidazole derivatives. openmedscience.comnih.gov
The bioreductive activation of nitroimidazoles is also intrinsically linked to the chemistry of reactive nitrogen species (RNS). nih.gov Several studies suggest that the reduction of the nitro group can lead to the formation of nitric oxide (NO) or related RNS. nih.gov This process is believed to be a key part of the mechanism of action for certain nitroimidazole-based drugs. nih.govnih.gov This connection suggests that nitroimidazoles can be utilized as chemical tools to study processes involving nitric oxide, not necessarily as simple donors, but as compounds whose activation is tied to the cellular redox environment and can generate cytotoxic reactive species, including RNS. nih.govnih.gov Therefore, the 4-nitroimidazole scaffold provides a valuable platform for designing probes and reagents that are responsive to the cellular redox state and can report on or induce biological effects related to hypoxia and nitric oxide chemistry.
Isomerism and Tautomerism in 4 Nitro 1h Imidazole Systems
Investigation of Tautomeric Equilibria in Solution and Solid State
4-Nitro-1H-imidazole can exist in two tautomeric forms: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. The equilibrium between these two forms is influenced by the physical state (solution or solid) and the nature of the solvent.
In the solid state , the tautomeric equilibrium of 4-nitro-1H-imidazole has been investigated using techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Studies have shown that in the crystalline form, the equilibrium favors the 4-nitro tautomer. This preference in the solid state is attributed to the intermolecular interactions and crystal packing forces that stabilize this particular tautomeric form.
In solution , the tautomeric equilibrium is significantly influenced by the polarity of the solvent. While the 5-nitro tautomer is generally more stable in the gas phase, the 4-nitro isomer is favored in solution. This shift in equilibrium is due to the larger dipole moment of the 4-nitro tautomer, which is better stabilized by polar solvents. The prototropic exchange between the tautomers can be rapid on the NMR timescale in some solvents, leading to averaged signals. However, in polar solvents like DMSO-d6, the rate of tautomerization can be slowed, allowing for the observation of distinct signals for each tautomer.
Advanced analytical techniques are employed to study these equilibria. High-resolution proton, carbon-13, and nitrogen-15 NMR spectroscopy are powerful tools for identifying and quantifying the different tautomers in solution. Dynamic NMR experiments can provide insights into the kinetics of the tautomeric exchange. Furthermore, computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of the tautomers and predict the equilibrium position in different environments, complementing the experimental findings.
A study combining solid-state and solution-state NMR with DFT calculations provided detailed insights into the chemical shifts of 4-nitroimidazole (B12731). The experimental and calculated chemical shifts for the imidazole (B134444) carbons were in good agreement. However, discrepancies were observed for the nitrogen chemical shifts, suggesting that factors like imidazole ring resonance structures and molecular dynamics also play a role in the nitrogen's chemical environment.
Table 1: Tautomeric Preference of 4-Nitro-1H-imidazole in Different States
| State | Predominant Tautomer | Influencing Factors |
| Gas Phase | 5-Nitro-1H-imidazole | Intrinsic molecular stability |
| Solution | 4-Nitro-1H-imidazole | Higher dipole moment, solvent polarity |
| Solid State | 4-Nitro-1H-imidazole | Crystal packing forces, intermolecular interactions |
Regioselectivity in Reactions Leading to Isomeric Products
The alkylation of 4(5)-nitro-1H-imidazole is a key reaction that leads to the formation of isomeric products, specifically 1-alkyl-4-nitro-1H-imidazole and 1-alkyl-5-nitro-1H-imidazole. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent, the base used, and the temperature.
In acidic media , the alkylation of 4(5)-nitro-1H-imidazoles with reactive alkylating agents shows a remarkable temperature-dependent regioselectivity. At lower temperatures (around 75 °C), the reaction predominantly yields the 1-alkyl-5-nitro isomers. Conversely, at higher temperatures (around 140 °C), the formation of the thermodynamically more stable 1-alkyl-4-nitro isomers is favored. With less reactive alkylating agents in acidic media, the 5-nitro isomers are the primary products, regardless of the temperature. The proposed mechanism involves the initial formation of the 1-alkyl-5-nitro-1H-imidazole, which can then undergo quaternization followed by a preferential dealkylation to yield the more stable 4-nitro isomer at elevated temperatures.
In basic media , the alkylation of 4(5)-nitro-1H-imidazole generally favors the formation of 1-alkyl-4-nitro-1H-imidazoles. The choice of base and solvent plays a crucial role in the reaction's efficiency and regioselectivity. For instance, the use of potassium carbonate (K2CO3) as a base in acetonitrile (B52724) as a solvent at a temperature of 60°C has been shown to provide good yields of N-alkylated 4-nitroimidazoles. In contrast, the use of potassium hydroxide (B78521) (KOH) can lead to lower yields.
The steric effect of substituents on the imidazole ring can also influence the regioselectivity. For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N-3 position due to the steric hindrance of the nitro group. In the case of 4-nitroimidazole, alkylation is favored at the N-1 position.
Table 2: Influence of Reaction Conditions on the Alkylation of 4(5)-Nitro-1H-imidazole
| Media | Alkylating Agent | Temperature | Predominant Isomer |
| Acidic | Reactive | ~75 °C | 1-alkyl-5-nitro-1H-imidazole |
| Acidic | Reactive | ~140 °C | 1-alkyl-4-nitro-1H-imidazole |
| Acidic | Less Reactive | Any | 1-alkyl-5-nitro-1H-imidazole |
| Basic | Various | Room Temp to 60°C | 1-alkyl-4-nitro-1H-imidazole |
Methodologies for Separation and Characterization of Isomers
The successful synthesis of isomeric nitroimidazole derivatives necessitates effective methods for their separation and unambiguous characterization. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Separation of Isomers:
Column Chromatography: This is a widely used technique for the purification of reaction mixtures and the separation of isomeric products. The choice of the stationary phase (e.g., silica gel) and the mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) is optimized to achieve effective separation of the 1-alkyl-4-nitro and 1-alkyl-5-nitro isomers.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more efficient and higher-resolution separation of nitroimidazole isomers. Reverse-phase columns, such as Newcrom R1, with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid, have been successfully used for the analysis and separation of these compounds.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of reactions and for the preliminary separation of isomers. Specific mobile phases, such as chloroform-methanol mixtures, can be effective in separating different nitroimidazole derivatives on silica gel plates.
Characterization of Isomers:
The primary technique for the characterization of 4-nitro-1H-imidazole isomers is Nuclear Magnetic Resonance (NMR) spectroscopy . Both ¹H and ¹³C NMR provide distinct spectral signatures for the different isomers.
¹H NMR Spectroscopy: The chemical shifts of the protons on the imidazole ring are sensitive to the position of the nitro group and the N-alkyl substituent. For 1-alkyl-4-nitro-1H-imidazoles, the proton at the C2 position typically appears as a doublet around 8.3-8.4 ppm, while the proton at the C5 position is observed as a doublet at a slightly upfield position of around 7.8-7.9 ppm in DMSO-d6. The signals from the alkyl substituent will also be present in the spectrum.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the imidazole ring are also diagnostic for distinguishing between the 4-nitro and 5-nitro isomers. In 5-nitroimidazoles, the C4 carbon resonates in the range of 130-133 ppm, whereas in their 4-nitro counterparts, the C5 carbon appears in the range of 120-124 ppm. For 1-alkyl-4-nitro-1H-imidazoles, the C4 carbon (attached to the nitro group) typically resonates around 147 ppm, the C5 carbon around 137 ppm, and the C2 carbon around 121-122 ppm in DMSO-d6.
Table 3: Typical ¹³C NMR Chemical Shift Ranges for Isomeric Nitroimidazoles
| Isomer | C2 (ppm) | C4 (ppm) | C5 (ppm) |
| 1-alkyl-4-nitro-1H-imidazole | 120 - 124 | ~147 | ~137 |
| 1-alkyl-5-nitro-1H-imidazole | - | 130 - 133 | - |
Q & A
(Basic) What are the recommended methods for synthesizing 4-Nitro-1H-imidazole, sodium salt, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves nitration of imidazole derivatives followed by salt formation. For example, 2-chloroimidazole can be nitrated using nitronium tetrafluoroborate (NO₂BF₄) in nitromethane under mild conditions (room temperature, 3 hours). The reaction mixture is neutralized with sodium bicarbonate to isolate the sodium salt. Purification via column chromatography (silica gel, 10% ethyl acetate in hexane) yields pale yellow crystals with ~63% efficiency .
Key Parameters:
| Reagent/Condition | Role | Optimization Tips |
|---|---|---|
| NO₂BF₄ | Nitrating agent | Ensure anhydrous conditions to prevent side reactions |
| Sodium bicarbonate | Neutralization agent | Add slowly to avoid excessive foaming |
| Column chromatography | Purification | Use gradient elution to improve resolution |
(Basic) How should researchers characterize the crystal structure of 4-Nitro-1H-imidazole derivatives?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. Key steps include:
- Data Collection: Single-crystal diffraction (e.g., Cu-Kα radiation).
- Analysis: Measure planarity of the imidazole ring (e.g., maximum deviation: 0.003 Å) and dihedral angles (e.g., nitro group coplanarity: 1.7°).
- Hydrogen Bonding: Identify intermolecular interactions (e.g., C–H⋯O bonds forming R₂²(10) ring motifs) .
Example Hydrogen Bond Parameters (from ):
| Bond | Distance (Å) | Symmetry Code |
|---|---|---|
| C2–H2⋯O1 | 3.143 | 1-x, y-½, ½-z |
| N1–H1N1⋯N2 | 2.876 | x, y, z |
(Basic) What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Toxicity: Classified as Acute Tox. 4 (H302: harmful if swallowed) .
- Waste Disposal: Segregate waste and consult certified agencies for nitro compound disposal .
- First Aid: For ingestion, rinse mouth and seek medical attention. Provide SDS to healthcare providers .
(Advanced) How do intermolecular interactions influence the stability of 4-Nitro-1H-imidazole derivatives in solid-state forms?
Methodological Answer:
Crystal stability is governed by:
- Hydrogen Bonds: Dimers linked via C–H⋯O interactions enhance 2D lattice cohesion .
- Halogen Interactions: Short Cl⋯O contacts (3.143–3.148 Å) below van der Waals radii sums contribute to 3D stability .
Implications for Formulation:
| Interaction Type | Energy Contribution | Application |
|---|---|---|
| Hydrogen bonds | ~5–10 kJ/mol | Stabilize polymorphic forms |
| Halogen bonds | ~10–20 kJ/mol | Improve shelf-life of solid dosage forms |
(Advanced) What strategies are effective in resolving contradictory data between computational predictions and experimental results for nitroimidazole derivatives?
Methodological Answer:
- Validation: Cross-check DFT-optimized geometries with experimental X-ray data (e.g., bond lengths, angles) .
- Dynamic Effects: Include solvent interactions in MD simulations to account for solvatomorphism.
- Case Study: Discrepancies in nitro group orientation can arise from neglecting crystal packing forces in calculations. Experimental refinement (e.g., Hirshfeld surface analysis) resolves these .
(Advanced) What pharmacological screening approaches are suitable for assessing the bioactivity of sodium nitroimidazole salts?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial: Broth microdilution (MIC determination against anaerobic pathogens).
- Cytotoxicity: MTT assay on human cell lines (e.g., HepG2).
- Mechanistic Probes: Use biochemical assays (e.g., nitroreductase activity) to evaluate prodrug activation .
- Structural Insights: Co-crystallization with target enzymes (e.g., cytochrome P450) to map binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
